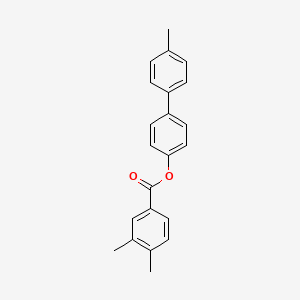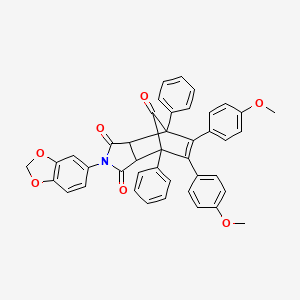
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a dimethoxyphenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2,5-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学研究应用
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers may investigate its biological activity, including its effects on various cellular pathways and targets.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide: Bromine substituent instead of chlorine.
2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide: Methyl groups instead of methoxy groups on the phenyl ring.
Uniqueness
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenoxy and dimethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.
属性
分子式 |
C16H16ClNO4 |
|---|---|
分子量 |
321.75 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-7-8-15(21-2)14(9-13)18-16(19)10-22-12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,18,19) |
InChI 键 |
IYOVWSDJJLRFPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
![Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11699231.png)
![4-[(2-Oxochromen-3-yl)carbonylamino]benzamide](/img/structure/B11699234.png)

![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)

![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)

![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
